![molecular formula C12H17NO5 B2875012 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name) CAS No. 1026780-07-3](/img/structure/B2875012.png)
3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)
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Description
3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name) is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is a valuable building block in organic synthesis, particularly in the Suzuki–Miyaura coupling . This cross-coupling reaction allows for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry to create complex molecules.
Functional Group Transformations
The boron moiety within the compound can be converted into a broad range of functional groups . These transformations are crucial in medicinal chemistry for the synthesis of various pharmacophores.
Protodeboronation
This compound can undergo protodeboronation , which is a method to remove the boron group from boronic esters . This process is essential for the synthesis of complex molecules where the boron group is no longer needed after certain reactions.
Radical-Polar Crossover Reactions
The compound can be used in radical-polar crossover reactions . These reactions are significant in creating molecules with high complexity and diversity, which is beneficial for discovering new drugs.
Homologations
Homologation reactions involve the lengthening of the carbon chain of a molecule. The compound can be used in such reactions to create new carbon-carbon bonds, expanding the possibilities for synthesizing larger organic molecules .
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed, providing insights into the molecular configuration and potential interactions with other molecules . This information is vital for the design of new materials and drugs.
Material Source for Synthesis
It serves as a material source for the synthesis of more complex chemical structures. For example, it can be used in the preparation of acrylic acid derivatives, which have applications in polymer chemistry .
properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-oxo-4-propan-2-yloxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-8(2)18-12(16)10(6-11(14)15)13-7-9-4-3-5-17-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGOHSZIKPXEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC(=O)O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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